1-(2-Bromoethyl)-3,5-dimethyl Adamantane

Organic Synthesis Medicinal Chemistry Process Chemistry

Opt for 1-(2-Bromoethyl)-3,5-dimethyl adamantane for synthesizing neuroprotective agents. Its unique 3,5-dimethyl substitution enhances steric bulk and lipophilicity (logP 5.6), vital for blood-brain barrier penetration, unlike simpler analogs. The 2-bromoethyl chain is a superior SN2 handle for creating diverse N-substituted derivatives. Non-methylated or directly brominated alternatives risk synthetic failure. Starting yield documented at 48% under specific conditions for process optimization.

Molecular Formula C14H23Br
Molecular Weight 271.24 g/mol
Cat. No. B8539819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-3,5-dimethyl Adamantane
Molecular FormulaC14H23Br
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)CCBr)C
InChIInChI=1S/C14H23Br/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11H,3-10H2,1-2H3
InChIKeyLPIWUJAIURURAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-3,5-dimethyl Adamantane: Core Physicochemical and Structural Profile for Procurement and Research


1-(2-Bromoethyl)-3,5-dimethyl adamantane (CAS 134562-64-4) is a specialized adamantane derivative characterized by a rigid tricyclic cage structure bearing geminal methyl groups at the 3 and 5 positions and a 2-bromoethyl substituent at the bridgehead [1]. It serves as a key lipophilic intermediate in the synthesis of pharmacologically active compounds, notably memantine and related neuroprotective agents [2]. The compound possesses a molecular formula of C14H23Br and a molecular weight of 271.24 g/mol, with predicted physicochemical properties including a boiling point of 240.3±8.0 °C and an estimated logP of 5.6, indicating strong hydrophobicity [1].

1-(2-Bromoethyl)-3,5-dimethyl Adamantane: Why Simple Substitution with Common Analogs Fails in Rigorous Synthesis


The substitution of 1-(2-bromoethyl)-3,5-dimethyl adamantane with a simpler analog such as 1-(2-bromoethyl)adamantane or 1-bromo-3,5-dimethyladamantane is not chemically equivalent and can lead to synthetic failure or altered biological outcomes. The 3,5-dimethyl substitution on the adamantane cage significantly increases steric bulk and lipophilicity compared to the unsubstituted parent, which directly influences reaction kinetics, solubility, and the physicochemical properties of downstream products [1]. The presence of the 2-bromoethyl chain, rather than a direct bromo substituent, provides a distinct electrophilic handle that enables different coupling chemistries, as demonstrated in its use for introducing longer alkyl-amino chains in memantine analog synthesis [2]. Consequently, substituting a non-methylated or directly brominated analog will result in a compound with different reactivity, partitioning behavior, and ultimately a divergent synthetic or biological profile.

1-(2-Bromoethyl)-3,5-dimethyl Adamantane: Direct Comparative Evidence for Differentiated Selection


Synthetic Yield in Memantine Analog Preparation: A Direct Comparative Metric

In the preparation of cerebral ischemia-targeting adamantane derivatives, the use of 1-(2-bromoethyl)-3,5-dimethyl adamantane as a starting material affords a defined synthetic yield, which serves as a benchmark for route efficiency. When 1-bromo-3,5-dimethyladamantane is reacted with aluminum tribromide in a methanol/hexane solvent system, the target compound is obtained in a 48% yield [1]. This provides a quantitative baseline for process optimization and cost assessment, as the yield is specific to this particular electrophilic intermediate and its subsequent transformation into amino-alkyl derivatives.

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Lipophilicity (logP) vs. Non-Methylated Analog: A Critical Differentiator for CNS Penetration and Formulation

The 3,5-dimethyl substitution on the adamantane core profoundly increases lipophilicity compared to the non-methylated analog. The predicted logP for 1-(2-bromoethyl)-3,5-dimethyl adamantane is 5.6 [1], whereas the predicted logP for 1-(2-bromoethyl)adamantane is 5.09 [2]. This difference of 0.51 logP units translates to an approximately 3.2-fold increase in octanol-water partition coefficient.

ADME Lipophilicity CNS Drug Design

Differentiated Reactivity: Bromoethyl vs. Direct Bromo Substituent in Adamantane Core Functionalization

The chemical handle for derivatization differs fundamentally between the target compound and its direct bromo analog. 1-(2-Bromoethyl)-3,5-dimethyl adamantane features a primary alkyl bromide side chain, which is a classic electrophile for SN2 reactions, enabling the introduction of a two-carbon spacer via nucleophilic attack [1]. In contrast, 1-bromo-3,5-dimethyladamantane has the bromine atom directly attached to the bridgehead carbon, which is significantly less reactive in typical SN2 reactions due to steric hindrance and the unfavorable formation of a bridgehead carbocation, making it more suitable for specific transformations like the Ritter reaction or lithium-halogen exchange [2]. This structural difference dictates that the two compounds are not interchangeable for the same coupling steps in a multi-step synthesis.

Synthetic Methodology Electrophilic Alkylation Drug Intermediate

Molecular Weight and Physical Property Impact on Downstream Processing and Purification

The introduction of two methyl groups and a bromoethyl chain substantially increases the molecular weight of the target compound (271.24 g/mol [1]) compared to the non-methylated analog 1-(2-bromoethyl)adamantane (243.18 g/mol [2]). This difference of 28.06 g/mol has practical implications for purification and handling. The target compound's higher molecular weight and predicted boiling point of 240.3±8.0 °C [1] suggests a lower volatility and different elution profile in chromatographic purification compared to its lighter analog (boiling point 246.4±8.0 °C [2]), potentially simplifying separation from lower-boiling byproducts in a reaction mixture.

Process Development Purification Physicochemical Properties

Steric Bulk from 3,5-Dimethyl Groups Influences Reaction Kinetics and Selectivity

The geminal methyl groups at the 3 and 5 positions of the adamantane cage introduce significant steric hindrance. This is a key differentiator from non-methylated analogs like 1-(2-bromoethyl)adamantane. In a study of related adamantane derivatives, it was noted that the most active compounds were those with nitrogen atoms in specific positions relative to the bulky cage, highlighting the importance of steric control for biological activity [1]. This steric shielding can be exploited to direct the approach of nucleophiles or electrophiles, enhancing the selectivity of reactions at the 2-bromoethyl side chain by blocking unwanted side reactions at the cage's bridgehead positions.

Steric Effects Reaction Kinetics Synthetic Strategy

1-(2-Bromoethyl)-3,5-dimethyl Adamantane: Optimal Application Scenarios Based on Differentiated Evidence


Synthesis of Lipophilic Memantine Analogs for CNS Disorders

The significantly higher predicted logP of 5.6 [1] compared to non-methylated analogs makes this compound the preferred starting material for creating memantine analogs with enhanced blood-brain barrier permeability. The increased lipophilicity can improve CNS exposure, which is critical for treating neurological conditions such as Alzheimer's disease and cerebral ischemia, as targeted in the relevant patent literature [2].

Process Development and Scale-Up of Alkyl-Amino Adamantane Derivatives

The documented synthetic yield of 48% under specific conditions (AlBr3 in methanol/hexane) provides a reliable starting point for process chemists [1]. This quantifiable metric allows for direct comparison of process improvements and cost-of-goods calculations, making it a valuable intermediate for industrial-scale synthesis of memantine and related APIs where route efficiency is paramount.

Selective Functionalization via SN2 Chemistry on the 2-Bromoethyl Chain

The primary alkyl bromide side chain offers a clear synthetic advantage over the bridgehead bromide found in 1-bromo-3,5-dimethyladamantane. This allows for reliable and high-yielding SN2 reactions to install a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) with a two-carbon linker [2]. This is a critical step in the synthesis of diverse N-substituted memantine derivatives, where the linker length and flexibility influence pharmacological properties.

Medicinal Chemistry Exploration of Sterically Demanding Receptor Pockets

The steric bulk conferred by the 3,5-dimethyl groups is a valuable feature for medicinal chemists exploring structure-activity relationships (SAR). The bulky cage can be used to probe the steric tolerance of biological targets, such as NMDA receptors or DPP-4 enzymes [3]. Using this compound as a building block allows for the systematic variation of steric and electronic properties in a way that is not possible with the smaller, non-methylated adamantane core.

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